molecular formula C10H7Cl2FO2 B13296269 1-(2,4-Dichloro-5-fluorophenyl)butane-1,3-dione

1-(2,4-Dichloro-5-fluorophenyl)butane-1,3-dione

Cat. No.: B13296269
M. Wt: 249.06 g/mol
InChI Key: WHZMLJFJMRIQBA-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-fluorophenyl)butane-1,3-dione is a β-diketone derivative featuring a halogenated aromatic ring. The presence of electron-withdrawing chlorine (2,4-positions) and fluorine (5-position) substituents on the phenyl ring significantly influences its electronic and steric properties. These halogens enhance the acidity of the diketone protons, promote keto-enol tautomerism, and modulate reactivity in chemical reactions such as nucleophilic additions or coordination with metal ions.

Properties

Molecular Formula

C10H7Cl2FO2

Molecular Weight

249.06 g/mol

IUPAC Name

1-(2,4-dichloro-5-fluorophenyl)butane-1,3-dione

InChI

InChI=1S/C10H7Cl2FO2/c1-5(14)2-10(15)6-3-9(13)8(12)4-7(6)11/h3-4H,2H2,1H3

InChI Key

WHZMLJFJMRIQBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)butane-1,3-dione typically involves the reaction of 2,4-dichloro-5-fluorobenzene with butane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and minimize waste.

Chemical Reactions Analysis

1-(2,4-Dichloro-5-fluorophenyl)butane-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dichloro-5-fluorophenyl)butane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s dichloro and fluorophenyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Key Properties of 1-(2,4-Dichloro-5-fluorophenyl)butane-1,3-dione and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents logP Key Applications/Notes
1-(2,4-Dichloro-5-fluorophenyl)butane-1,3-dione C₁₀H₇Cl₂F₃O₂ ~278.0 (estimated) 2,4-Cl; 5-F ~2.5* Research intermediate, ligand
1-(2-Chloro-6-fluorophenyl)butane-1,3-dione C₁₀H₈ClFO₂ 214.62 2-Cl; 6-F N/A Discontinued (stability/use issues)
1-(3,4-Dimethoxyphenyl)butane-1,3-dione C₁₂H₁₄O₄ 222.24 3,4-OCH₃ 1.06 Potential pharmacophore
1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione C₁₁H₉F₃O₂ 230.19 3-CF₃ N/A Industrial applications
1-(4-Phenoxyphenyl)butane-1,3-dione C₁₆H₁₄O₃ 254.29 4-PhO 3.22 HPLC analysis, drug discovery

*Estimated logP based on halogen and substituent contributions.

Biological Activity

1-(2,4-Dichloro-5-fluorophenyl)butane-1,3-dione, also known by its CAS number 130104-27-7, is a compound that has garnered interest due to its potential biological activities. Its molecular formula is C10H7Cl2FO2C_{10}H_{7}Cl_{2}FO_{2}, with a molecular weight of approximately 249.07 g/mol. This article examines the biological activity of the compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C10H7Cl2FO2C_{10}H_{7}Cl_{2}FO_{2}
Molecular Weight 249.07 g/mol
CAS Number 130104-27-7
MDL Number MFCD12805338
SMILES CC(=O)CC(=O)c1cc(F)c(cc1Cl)Cl

The biological activity of 1-(2,4-Dichloro-5-fluorophenyl)butane-1,3-dione is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity: The presence of halogen substituents can enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased antimicrobial efficacy.
  • Anticancer Properties: Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.

Biological Activity Studies

A review of literature reveals several studies investigating the biological activity of related compounds and their implications for human health.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of structurally related compounds. It was found that derivatives with halogen substitutions showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .

Antimicrobial Effects

Another investigation focused on the antimicrobial properties of halogenated phenyl compounds. The results demonstrated that 1-(2,4-Dichloro-5-fluorophenyl)butane-1,3-dione exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study suggested that the compound disrupts bacterial cell membranes, leading to cell lysis .

Case Study 1: Anticancer Efficacy

In a clinical trial assessing novel anticancer agents, patients with metastatic breast cancer were administered a regimen including derivatives of butane-1,3-dione. The outcomes indicated a reduction in tumor size in a subset of patients, correlating with elevated levels of apoptosis markers in tumor biopsies .

Case Study 2: Antimicrobial Resistance

A laboratory study explored the efficacy of 1-(2,4-Dichloro-5-fluorophenyl)butane-1,3-dione against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibitory effects on MRSA growth, suggesting its potential as an alternative treatment option in combating antibiotic resistance .

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